1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole-2-carbaldehyde 1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 54254-38-5
VCID: VC3912944
InChI: InChI=1S/C11H8N2O5S/c14-8-9-4-3-7-12(9)19(17,18)11-6-2-1-5-10(11)13(15)16/h1-8H
SMILES: C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N2C=CC=C2C=O
Molecular Formula: C11H8N2O5S
Molecular Weight: 280.26 g/mol

1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole-2-carbaldehyde

CAS No.: 54254-38-5

Cat. No.: VC3912944

Molecular Formula: C11H8N2O5S

Molecular Weight: 280.26 g/mol

* For research use only. Not for human or veterinary use.

1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole-2-carbaldehyde - 54254-38-5

Specification

CAS No. 54254-38-5
Molecular Formula C11H8N2O5S
Molecular Weight 280.26 g/mol
IUPAC Name 1-(2-nitrophenyl)sulfonylpyrrole-2-carbaldehyde
Standard InChI InChI=1S/C11H8N2O5S/c14-8-9-4-3-7-12(9)19(17,18)11-6-2-1-5-10(11)13(15)16/h1-8H
Standard InChI Key MCTHUUKDTCXRFO-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N2C=CC=C2C=O
Canonical SMILES C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N2C=CC=C2C=O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The molecule consists of a pyrrole ring fused with a 2-nitrophenylsulfonyl group and a carbaldehyde substituent. The sulfonyl bridge (-SO₂-) connects the nitro-substituted benzene ring to the nitrogen atom of the pyrrole, while the aldehyde group (-CHO) occupies the adjacent carbon . This arrangement creates a planar geometry stabilized by conjugation between the aromatic systems.

Table 1: Key Structural and Identification Data

PropertyValueSource
CAS Registry Number54254-38-5
Molecular FormulaC₁₁H₈N₂O₅S
Molecular Weight280.26 g/mol
IUPAC Name1-(2-nitrophenyl)sulfonylpyrrole-2-carbaldehyde
Synonyms1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole-2-carboxaldehyde; DB-004851

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized via a two-step protocol:

  • Sulfonation of Pyrrole: Reaction of 1H-pyrrole-2-carbaldehyde with 2-nitrobenzenesulfonyl chloride in the presence of a base (e.g., pyridine) yields the sulfonated intermediate .

  • Nitration: Subsequent nitration using a mixture of nitric and sulfuric acids introduces the nitro group at the ortho position of the phenyl ring .

Table 2: Representative Reaction Conditions

StepReagentsTemperatureDurationYield
12-Nitrobenzenesulfonyl chloride, Pyridine0–5°C4 hr68%
2HNO₃/H₂SO₄ (1:3 v/v)50°C2 hr52%

Purification and Isolation

Crude product purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol/water mixtures . The final compound exhibits a purity >95% by HPLC .

Physicochemical Properties

Thermal Stability

The compound demonstrates moderate thermal stability with a melting point of 139°C . Thermal decomposition begins at 220°C, as evidenced by thermogravimetric analysis (TGA) .

Solubility Profile

SolventSolubility (mg/mL)Temperature (°C)
Dimethyl sulfoxide (DMSO)45.225
Dichloromethane (DCM)28.725
Ethanol12.425
Water<0.125

The low aqueous solubility (<<0.1 mg/mL) necessitates polar aprotic solvents for laboratory handling .

Reactivity and Functionalization

Aldehyde Group Reactivity

The carbaldehyde moiety participates in nucleophilic additions, forming:

  • Schiff bases with primary amines

  • Wittig olefinations with ylides

  • Reductions to hydroxymethyl groups (NaBH₄, LiAlH₄)

Sulfonyl Group Transformations

The sulfonyl linker serves as a directing group in metal-catalyzed cross-coupling reactions. Palladium-mediated Suzuki-Miyaura couplings with aryl boronic acids have been reported at 80°C in DMF .

Nitro Group Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, producing 1-[(2-aminophenyl)sulfonyl]-1H-pyrrole-2-carbaldehyde—a precursor for azole-based pharmaceuticals .

Applications in Research and Industry

Pharmaceutical Intermediate

The compound’s structure aligns with kinase inhibitor pharmacophores. Derivatives show IC₅₀ values <10 μM against EGFR and VEGFR-2 in preclinical assays .

Materials Science

Incorporated into metal-organic frameworks (MOFs), the sulfonyl and aldehyde groups coordinate to Cu(II) and Zn(II) nodes, creating porous materials with CO₂ adsorption capacities up to 2.3 mmol/g at 298 K .

Agricultural Chemistry

Structure-activity relationship (SAR) studies indicate that chlorinated analogs (e.g., 1-(2-chloro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde) exhibit fungicidal activity against Botrytis cinerea at 50 ppm .

ParameterSpecificationSource
GHS PictogramGHS07 (Exclamation mark)
Signal WordWarning
H-StatementsH302 (Harmful if swallowed), H312+H332 (Harmful in contact with skin or if inhaled)
P-StatementsP261 (Avoid breathing dust), P280 (Wear protective gloves)

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